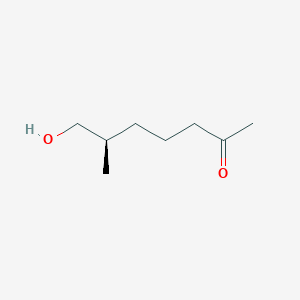

(6R)-7-Hydroxy-6-methylheptan-2-one

Description

(6R)-7-Hydroxy-6-methylheptan-2-one is a chiral aliphatic ketone with a hydroxyl group at position 7 and a methyl group at position 6 in the (6R) configuration. This compound belongs to the family of branched-chain hydroxy ketones, which are of interest in organic synthesis, medicinal chemistry, and natural product research. Its structure features a seven-carbon backbone with stereochemical complexity at C-6, influencing its physical properties (e.g., solubility, boiling point) and reactivity.

Properties

CAS No. |

130486-78-1 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(6R)-7-hydroxy-6-methylheptan-2-one |

InChI |

InChI=1S/C8H16O2/c1-7(6-9)4-3-5-8(2)10/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

GWRSINQMTFUHBY-SSDOTTSWSA-N |

SMILES |

CC(CCCC(=O)C)CO |

Isomeric SMILES |

C[C@H](CCCC(=O)C)CO |

Canonical SMILES |

CC(CCCC(=O)C)CO |

Synonyms |

2-Heptanone, 7-hydroxy-6-methyl-, (R)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silviatine C (Compound 3 from )

- Structure : Silviatine C is a complex agarofuran derivative with multiple stereocenters, including a (6R) configuration. Unlike (6R)-7-Hydroxy-6-methylheptan-2-one, it contains a fused polycyclic framework and additional functional groups (e.g., acetoxy, pyridoxy).

- Stereochemical Analysis: Both compounds rely on NMR and electronic circular dichroism (ECD) for stereochemical assignment. Silviatine C’s (6R) configuration was confirmed via NOE correlations and comparison to literature data, highlighting the importance of empirical methods for chiral centers .

2-((3S,6R)-6-((6E,8E)-deca-6,8-dienyl)-6-methoxy-1,2-dioxan-3-yl) Acetic Acid (Compound 4 from )

- Structure: This compound features a 1,2-dioxane ring with (3S,6R) stereochemistry and a conjugated dienyl side chain. The (6R) configuration here is stabilized by NOE correlations between H-5a and H-7, analogous to methods used in linear hydroxy ketones.

- Functional Group Comparison : Both compounds share hydroxyl and methyl groups, but the dioxane ring in Compound 4 introduces rigidity and altered solubility.

- Synthetic Challenges : Cyclic ethers like dioxanes often require epoxidation or peroxidation steps, whereas linear hydroxy ketones like (6R)-7-Hydroxy-6-methylheptan-2-one may be synthesized via oxidation or asymmetric reduction .

6-Methyl-3-(propan-2-ylidene)-7-oxabicyclo[4.1.0]heptan-2-one ()

- Structure: A bicyclic monoterpenoid derivative with a ketone and an oxabicyclo framework. Unlike the linear (6R)-7-Hydroxy-6-methylheptan-2-one, this compound’s fused ring system confers distinct stereoelectronic properties.

- Reactivity : The oxabicyclo structure is prone to ring-opening reactions under acidic conditions, whereas linear hydroxy ketones may undergo aldol condensation or oxidation.

Key Research Findings and Data Tables

Table 1: Structural and Physical Properties

Discussion of Stereochemical and Functional Differences

- Hydroxyl vs. Ether Groups : The hydroxyl group in (6R)-7-Hydroxy-6-methylheptan-2-one enhances hydrogen-bonding capacity compared to ether-containing analogs (e.g., dioxanes in Compound 4), affecting solubility and intermolecular interactions.

- Linear vs. Cyclic Frameworks : Linear structures like (6R)-7-Hydroxy-6-methylheptan-2-one offer flexibility for derivatization, while cyclic analogs (e.g., oxabicyclo compounds) provide stability but require more complex synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.